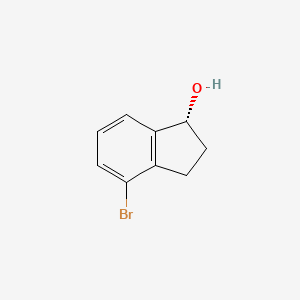

1H-Inden-1-ol, 4-bromo-2,3-dihydro-, (1R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1H-Inden-1-ol, 4-bromo-2,3-dihydro-, (1R)-" is a derivative of inden-1-ol, which is a structural motif found in various organic compounds. Inden-1-ol derivatives are of interest due to their potential applications in coordination chemistry and their unique physical and chemical properties. The papers provided discuss the synthesis, molecular structure, and properties of related inden-1-ol compounds, which can offer insights into the characteristics of the compound .

Synthesis Analysis

The synthesis of inden-1-ol derivatives can be achieved through various methods. For instance, 2,3,4,7-Tetrahydro-1H-inden-2-ol has been synthesized by the Birch reduction of indan-2-ol . Additionally, a one-pot synthesis approach for inden-1-ol derivatives has been developed, which involves the Morita–Baylis–Hillman reaction to convert simple starting materials into highly functionalized compounds . These methods highlight the versatility and accessibility of synthesizing inden-1-ol derivatives, which could be applied to the synthesis of "1H-Inden-1-ol, 4-bromo-2,3-dihydro-, (1R)-".

Molecular Structure Analysis

The molecular structure of inden-1-ol derivatives is characterized by the presence of hydrogen-bonded polymers, as seen in the single-crystal X-ray structure analysis of 2,3,4,7-Tetrahydro-1H-inden-2-ol . The structure of these compounds can significantly influence their reactivity and interaction with other molecules. For example, the ferrocene ester derivatives of inden-1-ol show an eclipsed conformation of the cyclopentadienyl rings, with the indenyl substituent rotated out of the plane, reducing interaction with the π-system .

Chemical Reactions Analysis

Inden-1-ol derivatives can participate in various chemical reactions. The ferrocene ester derivative of 2,3,4,7-Tetrahydro-1H-inden-2-ol reacts with RuCl3·nH2O to afford a mixture of isomers of a ruthenium complex . This demonstrates the potential of inden-1-ol derivatives to engage in coordination chemistry, forming complexes with transition metals. The reactivity can be further tuned by substituents, as seen in the synthesis of brominated bi-1H-indene derivatives, where the introduction of bromine atoms affects the properties of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of inden-1-ol derivatives are influenced by their molecular structure and substituents. For example, the introduction of bromine atoms into the methyl group on the benzene rings of biindenylidenedione derivatives has been shown to significantly affect properties such as UV-Vis absorption spectra, photochromic, and photomagnetic properties . The crystal structure analysis of these brominated derivatives reveals a change in molecular arrangement compared to their precursors, which can impact their solid-state properties .

Scientific Research Applications

Synthesis and Characterization

Absolute Configuration and Synthesis

The synthesis and absolute configuration of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, which serve as intermediates in creating biologically active compounds, were explored. These compounds were synthesized, and their configurations were determined through enzymatic kinetic resolution and X-ray diffraction analysis. Biocatalytic esterification with lipases showed effective resolution of racemates, demonstrating the compounds' significance in synthetic chemistry and biocatalysis (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).

Crystal Packing and Halogen Bonding

The crystal structure of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl) prop-2-en-1-one was analyzed to understand its intermolecular interactions. This research contributes to the knowledge of molecular packing and the significance of halogen bonding in crystal engineering, highlighting the potential use of such compounds in designing materials with specific properties (Kumar et al., 2018).

Catalytic Applications

Research into the catalytic activities of indenone and indene derivatives has shown their potential in carbon–carbon bond formation. For instance, the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage was studied, showcasing the utility of these compounds in complex synthetic pathways (Hu et al., 2022).

Biocatalysis and Kinetic Resolution

Enzymatic Kinetic Resolution

The kinetic resolution of secondary alcohols, including chiral indanol derivatives, was enhanced using a novel nanohybrid biocatalyst. This approach underlines the importance of 1H-inden-1-ol derivatives as intermediates in the synthesis of enantiomerically pure compounds, crucial for pharmaceutical applications (Galvão et al., 2018).

Material Science Applications

Proton Conduction

Two three-dimensional supramolecular complexes based on a multifunctional organic ligand exhibited significant proton conduction properties. These findings illustrate the potential of indene-derived compounds in the development of materials for energy conversion and storage applications (Chen et al., 2018).

properties

IUPAC Name |

(1R)-4-bromo-2,3-dihydro-1H-inden-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXQQZNOSYBFTN-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1O)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2521902.png)

![3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide](/img/structure/B2521903.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2521904.png)

![7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2521913.png)

![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521914.png)

![1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2521916.png)

![2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-methylphenyl)acetamide](/img/structure/B2521921.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide](/img/structure/B2521922.png)

![Ethyl 5-((2-methylbenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521923.png)